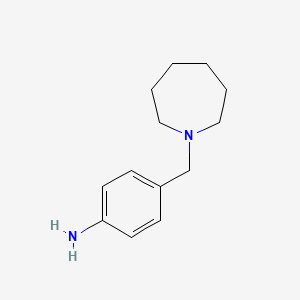

4-Azepan-1-ylmethyl-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

4-Azepan-1-ylmethyl-phenylamine can be synthesized through several methods, including the ring enlargement in the photolysis of phenyl azide leading to derivatives such as 2-amino derivative azepines. This process involves photolysis in different solvents, producing various azepine derivatives through ring enlargement and subsequent chemical transformations (Doering & Odum, 1966).

Molecular Structure Analysis

The molecular structure of 4-Azepan-1-ylmethyl-phenylamine features an azepine ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the phenylamine group attached to the azepine ring introduces interesting electronic and steric properties that influence the compound's reactivity and interactions. Studies on dibenz[c,e]azepines and their derivatives provide insights into the potential configurations and stereochemistry of compounds related to 4-Azepan-1-ylmethyl-phenylamine, showcasing the complexity and versatility of its molecular structure (Cheetham et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-Azepan-1-ylmethyl-phenylamine includes its participation in a variety of reactions such as intramolecular direct arylation, leading to the formation of complex heterocyclic structures. The compound's reactivity is significantly influenced by its nitrogen-containing azepine ring, which can undergo nucleophilic substitution, addition reactions, and ring transformations, contributing to the synthesis of a wide range of derivatives with varied biological activities (Cheetham et al., 2011).

Wissenschaftliche Forschungsanwendungen

Protein Kinase B Inhibition

4-Azepan-1-ylmethyl-phenylamine derivatives have been studied for their inhibitory activity on protein kinase B (PKB-alpha) and protein kinase A (PKA). Novel azepane derivatives exhibited significant in vitro inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).

Nematicidal Activity

Azepane compounds have also been evaluated for nematicidal, antibacterial, and antifungal activities. A series of N-cyclohexylidene-N-phenylamines, derivatives of azepane, showed promising results in these fields (Srinivas, Nagaraj, & Reddy, 2008).

Synthesis of Heterocycles

Azepane-based compounds are utilized in the synthesis of heterocycles like 2-[(Z)-butadienyl]phenylamines, quinolines, phenanthridines, and azepines. These are achieved through a series of catalytic processes involving ring-closing metathesis, hydroamination, and cycloaddition reactions (Ramachary & Narayana, 2011).

Therapeutic Applications

Azepane-based motifs are integral in medicinal chemistry, contributing to the development of drugs for various diseases, including cancer, Alzheimer's, and antimicrobial applications. More than 20 azepane-based drugs have been FDA-approved, highlighting their significance in therapeutic development (Zha et al., 2019).

Conformational Energetics Study

Studies on azepan and azepan-1-ylacetonitrile provide insights into the conformational energetics of these compounds. Understanding the stable conformers and their enthalpic parameters is crucial for applications in synthetic chemistry and drug design (Freitas et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(azepan-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMPFYOXEVRSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-ylmethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)